N-cyclopentyl-4-[4-(4-methylphenoxy)piperidin-1-yl]-4-oxobutanamide
Description
N-cyclopentyl-4-[4-(4-methylphenoxy)piperidin-1-yl]-4-oxobutanamide is a synthetic organic compound with a complex structure, featuring a cyclopentyl group, a piperidine ring, and a butanamide backbone
Properties
IUPAC Name |
N-cyclopentyl-4-[4-(4-methylphenoxy)piperidin-1-yl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-16-6-8-18(9-7-16)26-19-12-14-23(15-13-19)21(25)11-10-20(24)22-17-4-2-3-5-17/h6-9,17,19H,2-5,10-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUNQBJQDQRCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCN(CC2)C(=O)CCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[4-(4-methylphenoxy)piperidin-1-yl]-4-oxobutanamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where 4-methylphenol reacts with piperidine in the presence of a base such as sodium hydride.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the piperidine intermediate.
Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling of the piperidine intermediate with a butanoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and piperidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the butanamide backbone using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the piperidine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-cyclopentyl-4-[4-(4-methylphenoxy)piperidin-1-yl]-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[4-(4-methylphenoxy)piperidin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets, such as G-protein coupled receptors or ion channels. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. This can result in various physiological responses, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-[4-(4-chlorophenoxy)piperidin-1-yl]-4-oxobutanamide
- N-cyclopentyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]-4-oxobutanamide
- N-cyclopentyl-4-[4-(4-methoxyphenoxy)piperidin-1-yl]-4-oxobutanamide
Uniqueness
N-cyclopentyl-4-[4-(4-methylphenoxy)piperidin-1-yl]-4-oxobutanamide is unique due to the presence of the 4-methylphenoxy group, which can influence its binding affinity and specificity for certain biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs, making it a compound of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
